Cas no 1028-36-0 (1H-Purine-2,6-dione, 7-hexyl-3,7-dihydro-1,3-dimethyl-)
1028-36-0 structure
Product Name:1H-Purine-2,6-dione, 7-hexyl-3,7-dihydro-1,3-dimethyl-
CAS-nummer:1028-36-0
MF:C13H20N4O2
MW:264.323502540588
CID:95950
PubChem ID:23042528
Update Time:2025-04-18
1H-Purine-2,6-dione, 7-hexyl-3,7-dihydro-1,3-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Purine-2,6-dione, 7-hexyl-3,7-dihydro-1,3-dimethyl-
- 7-hexyl-1,3-dimethylpurine-2,6-dione
- SCHEMBL10394216
- 7-Hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- DTXSID60629993
- 1028-36-0
- 7-hexyltheophylline
-
- Inchi: 1S/C13H20N4O2/c1-4-5-6-7-8-17-9-14-11-10(17)12(18)16(3)13(19)15(11)2/h9H,4-8H2,1-3H3
- InChI-sleutel: OZKLIYQJGTXFKF-UHFFFAOYSA-N
- LACHT: O=C1C2=C(N=CN2CCCCCC)N(C)C(N1C)=O
Berekende eigenschappen
- Exacte massa: 264.158626g/mol
- Monoisotopische massa: 264.158626g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 5
- Complexiteit: 361
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Moleculair gewicht: 264.32g/mol
- XLogP3: 1.8
- Topologisch pooloppervlak: 58.4Ų
1H-Purine-2,6-dione, 7-hexyl-3,7-dihydro-1,3-dimethyl- Gerelateerde literatuur
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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